molecular formula C19H18N4O2 B12800486 Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl deriv. CAS No. 28700-33-6

Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl deriv.

Cat. No.: B12800486
CAS No.: 28700-33-6
M. Wt: 334.4 g/mol
InChI Key: SYKAJLSEEJKSSW-UHFFFAOYSA-N
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Description

Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of an amino group at the 5-position, an anilino group at the 3-position, and a phenyl group at the 1-position, with diacetyl groups attached to the structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-phenylpyrazole with aniline under acidic conditions to form the 3-anilino derivative. This intermediate is then subjected to acetylation using acetic anhydride to introduce the diacetyl groups. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and enzymes, making it a candidate for drug development .

Medicine

In medicinal chemistry, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific molecular targets makes it a promising lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is used in the synthesis of dyes, agrochemicals, and other functional materials. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of an anilino group.

    5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Similar structure with a methylphenyl group at the 3-position.

    5-Amino-1-phenylpyrazole: Lacks the anilino and diacetyl groups.

Uniqueness

Pyrazole, 5-amino-3-anilino-1-phenyl-, diacetyl derivative is unique due to the presence of both anilino and diacetyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

28700-33-6

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-acetyl-5-anilino-2-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C19H18N4O2/c1-13(24)17-18(21-15-9-5-3-6-10-15)22-23(19(17)20-14(2)25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,20,25)(H,21,22)

InChI Key

SYKAJLSEEJKSSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N=C1NC2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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